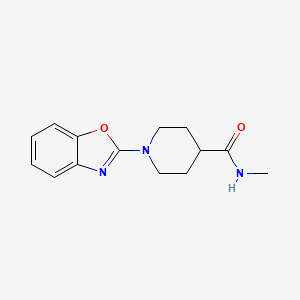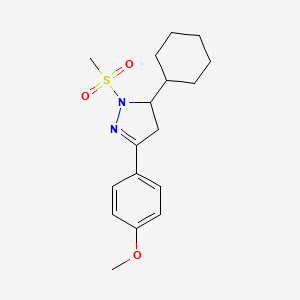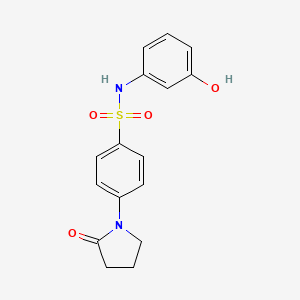
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have promising effects in the treatment of various diseases, including B-cell malignancies and autoimmune disorders.
作用機序
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action makes 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In addition to its selective inhibition of BTK, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to inhibit the activation of other signaling pathways, such as AKT and ERK. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies. In preclinical studies, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has demonstrated good pharmacokinetic properties, with high oral bioavailability and favorable tissue distribution.
実験室実験の利点と制限
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for studying the B-cell receptor signaling pathway. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is also highly selective for BTK, which reduces the risk of off-target effects. However, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has some limitations for lab experiments. It is a potent inhibitor of BTK, which can make it difficult to achieve partial inhibition for certain studies. Additionally, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has a relatively short half-life, which can limit its use in long-term studies.
将来の方向性
There are several future directions for the use of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in scientific research. One potential application is in combination therapy for the treatment of B-cell malignancies and autoimmune disorders. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to enhance the activity of other drugs, such as venetoclax, in preclinical studies. Another future direction is the development of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide analogs with improved pharmacokinetic properties and selectivity. Finally, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide could be used as a tool to study the role of BTK in other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a valuable tool in scientific research for its selective inhibition of BTK and potential therapeutic applications in the treatment of B-cell malignancies and autoimmune disorders. Its synthesis has been optimized to achieve high yields and purity, and it has been extensively studied in preclinical and clinical settings. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in scientific research, including combination therapy and the development of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide analogs.
合成法
The synthesis of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves several steps, including the preparation of the key intermediate 2-(4-morpholinyl)acetamide, which is then reacted with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid to form the final product. The synthesis process has been optimized to achieve high yields and purity, making 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide a valuable tool in scientific research.
科学的研究の応用
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In particular, its selective inhibition of BTK has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been investigated for its potential use in autoimmune disorders, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(12-18-8-10-20-11-9-18)17-15-7-3-5-13-4-1-2-6-14(13)15/h1-2,4,6,15H,3,5,7-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILMIKQLLAMNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile](/img/structure/B7467947.png)

![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)

![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)
![2-(4-bromophenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B7468004.png)

![4-ethyl-N-(3-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7468011.png)
![7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)